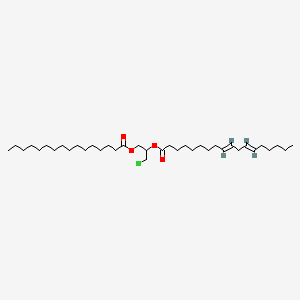
9-Anthracene-d9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Anthracene-d9-carboxylic acid is a deuterated derivative of 9-anthracenecarboxylic acid, a compound known for its applications in various fields of chemistry and material science. The deuterium atoms replace the hydrogen atoms in the anthracene ring, which can be useful in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Anthracene-d9-carboxylic acid typically involves the deuteration of 9-anthracenecarboxylic acid. This can be achieved through a series of chemical reactions where the hydrogen atoms are replaced by deuterium. One common method involves the use of deuterated reagents and catalysts under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas and other deuterated chemicals. The process requires stringent control of reaction conditions to achieve high purity and yield of the deuterated product.
Chemical Reactions Analysis
Types of Reactions
9-Anthracene-d9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
9-Anthracene-d9-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination complexes.
Biology: Employed in studies involving isotopic labeling to trace metabolic pathways and reaction mechanisms.
Medicine: Investigated for its potential use in drug development and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 9-Anthracene-d9-carboxylic acid involves its interaction with molecular targets through its carboxylic acid group and aromatic ring. The compound can participate in various chemical reactions, such as forming coordination complexes with metal ions or undergoing photochemical reactions. These interactions can influence the compound’s behavior in different environments and applications .
Comparison with Similar Compounds
Similar Compounds
9-Anthracenecarboxylic acid: The non-deuterated form, commonly used in similar applications.
9,10-Anthracenedicarboxylic acid: Contains two carboxylic acid groups, offering different reactivity and applications.
1-Pyrenecarboxylic acid: Another aromatic carboxylic acid with distinct properties and uses.
Uniqueness
The uniqueness of 9-Anthracene-d9-carboxylic acid lies in its deuterium content, which makes it valuable for isotopic labeling studies. This property allows researchers to trace the compound’s behavior in complex systems and gain insights into reaction mechanisms and pathways .
Properties
Molecular Formula |
C15H10O2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8,10-nonadeuterioanthracene-9-carboxylic acid |
InChI |
InChI=1S/C15H10O2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,(H,16,17)/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
InChI Key |
XGWFJBFNAQHLEF-LOIXRAQWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C3C(=C(C(=C(C3=C2C(=O)O)[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


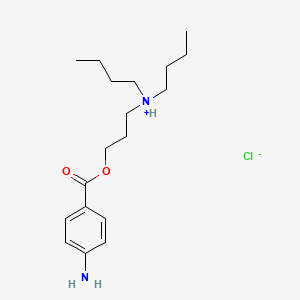
![4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid](/img/structure/B12295425.png)
![7-tridecan-7-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12295431.png)
![(3aS,4S,6aR)-Hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazole-4-pentanoic acid](/img/structure/B12295438.png)
![Disodium;[3-[5-[2-[[1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-4-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate](/img/structure/B12295440.png)
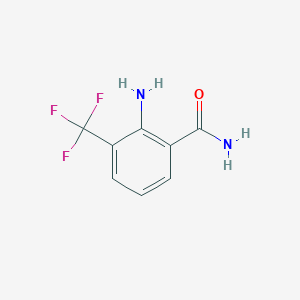
![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pen tanoyl]amino]hexanoyl]amino]hexanoyl]amino]-N-[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-carbamoyl-2-(4-hydroxyphenyl)ethyl]carbamoylmethyl carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]-4-(diami nomethylideneamino)butyl]hexanamide](/img/structure/B12295445.png)
![2,2,2-trifluoro-N-(1-furo[2,3-f][1]benzofuran-4-ylpropan-2-yl)acetamide](/img/structure/B12295448.png)

![L-Valine, N-[[[4-[(6-deoxy-3-O-methyl-b-L-galactopyranosyl)oxy]phenyl]amino]thioxomethyl]-L-histidyl-, (4S)-4-ethyl-3,4,12,14-tetrahydro-3,14-dioxo-1H-pyrano[3',4'](/img/structure/B12295456.png)
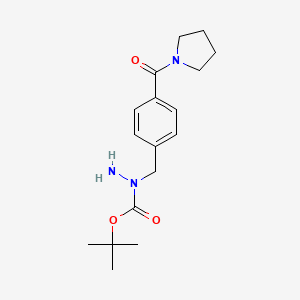
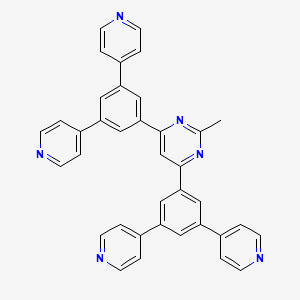
![N-(4-{[(2,4-Diamino-6-pteridinyl)methyl]amino}-3-fluorobenzoyl)-L-glutamic acid](/img/structure/B12295488.png)
